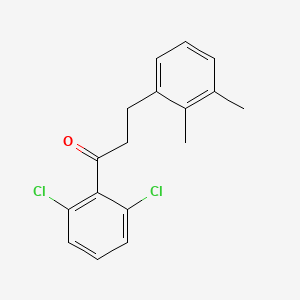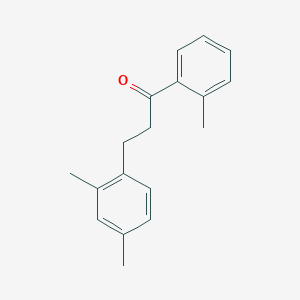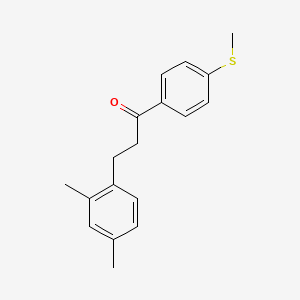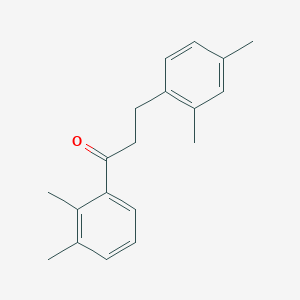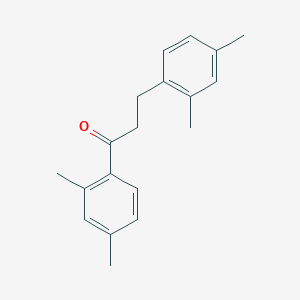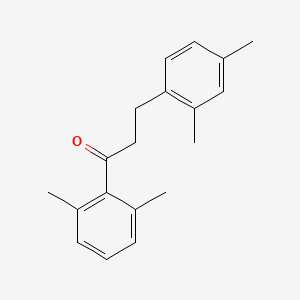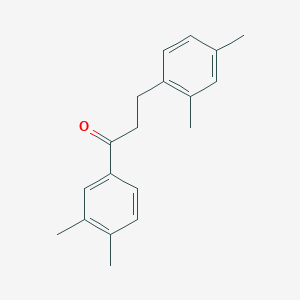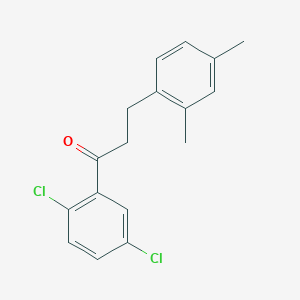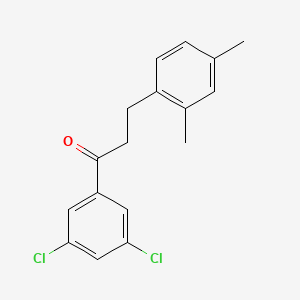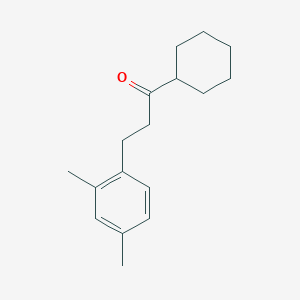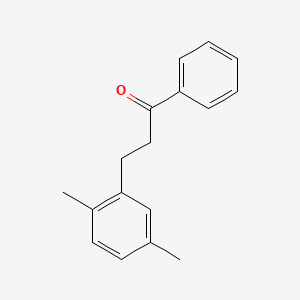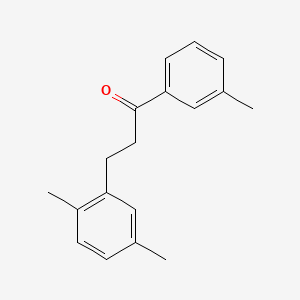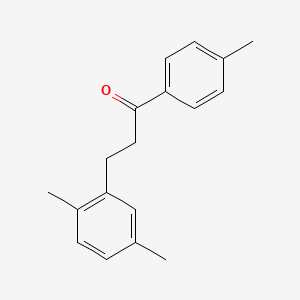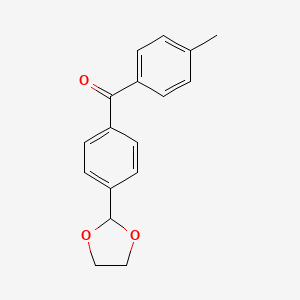
4-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone” is a benzophenone derivative. Benzophenones are a class of organic compounds with a ketone functional group bridging two phenyl rings . The “4-(1,3-Dioxolan-2-YL)” part suggests that a dioxolane ring is attached to the fourth carbon of one of the phenyl rings . Dioxolanes are a type of acetal and are commonly used as protecting groups in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzophenone core with a dioxolane ring attached to the fourth carbon of one of the phenyl rings and a methyl group attached to the fourth carbon of the other phenyl ring .
Chemical Reactions Analysis
Benzophenones are known to undergo a variety of chemical reactions, including reduction, acylation, and various types of condensation reactions . The presence of the dioxolane ring could potentially influence the reactivity of the compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Benzophenones generally have high boiling points and are typically crystalline solids at room temperature . The presence of the dioxolane ring and the methyl group could influence properties such as solubility, melting point, and boiling point .
Applications De Recherche Scientifique
Synthesis and Transformation in Organic Chemistry
4-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone and its derivatives have been used in various synthetic and transformation processes in organic chemistry. For example, 5-Methyl-4H-1,3-dioxins, which are structurally related, have been transformed into 4-hydroxymethyl-4-methyl-1,3-dioxolanes through oxidation and rearrangement processes. This transformation has been studied for its stereochemical implications (Flock, Frauenrath, & Wattenbach, 2005).
Corrosion Inhibition
Compounds related to 4-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone have been investigated for their potential as corrosion inhibitors. A study demonstrated that certain derivatives were effective inhibitors for mild steel in sulphuric acid solution. This was confirmed through various analytical techniques, including electrochemical impedance spectroscopy and scanning electron microscopy (Boutouil et al., 2020).
Electroreduction and Electropolymerization
The electrochemical reduction of molecules like 4-Methylbenzophenone has been facilitated using poly(pyrroles) synthesized from chiral pyrrole monomers. This process achieves the electroreduction of prochiral organic molecules with significant optical purity (Schwientek, Pleus, & Hamann, 1999).
Polymerization and Photopolymerization
The derivatives of 4-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone have been utilized in polymerization processes. For instance, the compound 4-(2-methacryloxy)methylbenzophenone has been synthesized for use as a polymerizable photo-initiator. This has applications in improving the polymerization kinetics of certain monomer systems (Xiaoqing, 2012).
Antimycotic Properties
Some derivatives exhibit antimycotic properties. For instance, compounds like 1-[[2-aryl-4-(arylalkyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazoles show significant in vitro activity against various fungi and bacteria. These compounds have been synthesized from phenylacetyl bromides or 1-(phenylacetyl)imidazoles (Heeres & van Cutsem, 1981).
Photochemistry
The photochemical reactions of molecules like 4-Methylbenzophenone have been a subject of study, particularly in exploring the reactivity and stability under various conditions, such as UV irradiation and different solvent environments (Ma et al., 2013).
Safety And Hazards
Orientations Futures
The study of benzophenone derivatives is a rich field with potential applications in areas such as medicinal chemistry, materials science, and synthetic methodology . The unique properties imparted by the dioxolane ring could make “4-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone” an interesting subject for future research .
Propriétés
IUPAC Name |
[4-(1,3-dioxolan-2-yl)phenyl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-12-2-4-13(5-3-12)16(18)14-6-8-15(9-7-14)17-19-10-11-20-17/h2-9,17H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMYIZGGINBBPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645097 |
Source


|
| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone | |
CAS RN |
898759-84-7 |
Source


|
| Record name | Methanone, [4-(1,3-dioxolan-2-yl)phenyl](4-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

